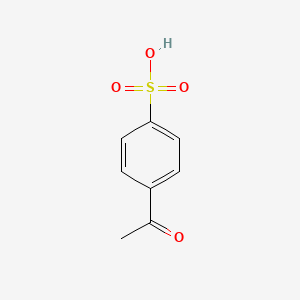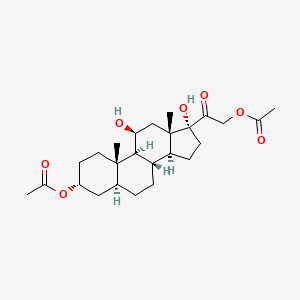![molecular formula C23H31NO7S B11999373 Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate CAS No. 5433-15-8](/img/structure/B11999373.png)
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is a complex organic compound with the molecular formula C23H31NO7S. This compound is known for its unique structural features, which include a benzoate ester, a sulfonamide group, and a diethoxy-hydroxypropyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,3-diethoxy-2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The ester and hydroxyl groups may also play a role in binding to proteins and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate
Uniqueness
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is unique due to its combination of a benzoate ester, sulfonamide group, and diethoxy-hydroxypropyl moiety. This combination imparts distinct chemical properties, making it valuable in various research applications.
Propiedades
Número CAS |
5433-15-8 |
|---|---|
Fórmula molecular |
C23H31NO7S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
ethyl 4-[(3,3-diethoxy-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C23H31NO7S/c1-5-29-22(26)18-10-12-19(13-11-18)24(16-21(25)23(30-6-2)31-7-3)32(27,28)20-14-8-17(4)9-15-20/h8-15,21,23,25H,5-7,16H2,1-4H3 |
Clave InChI |
AMCFRLYHGIADQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(CN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)


